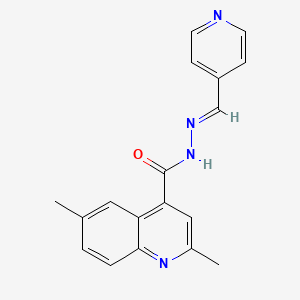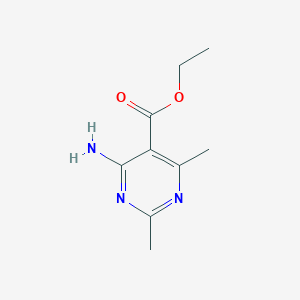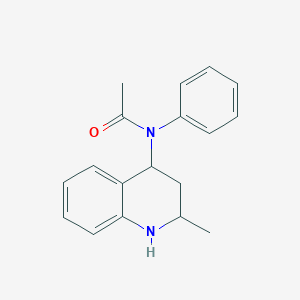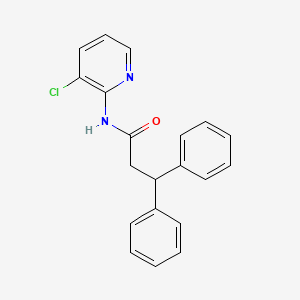
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system.
Mécanisme D'action
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of ionotropic glutamate receptors, this compound reduces the excitability of neurons and alters synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce seizure activity, decrease locomotor activity, and impair learning and memory. This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is that it is a potent and selective antagonist of the ionotropic glutamate receptor. This makes it a useful tool for studying the role of the receptor in the central nervous system. However, this compound has some limitations. It is not selective for a specific subtype of ionotropic glutamate receptor, and it can also block other receptors, such as the nicotinic acetylcholine receptor. Additionally, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of future directions for research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the potential use of this compound as a treatment for addiction. Another area of interest is the role of ionotropic glutamate receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, researchers may investigate the development of more selective antagonists of ionotropic glutamate receptors, which could be useful tools for studying the role of specific receptor subtypes in the central nervous system.
Conclusion:
This compound is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research. Its unique properties make it a useful tool for studying the role of ionotropic glutamate receptors in the central nervous system. While this compound has some limitations, it has potential for use in a variety of research applications. Future research on this compound may lead to new insights into the role of ionotropic glutamate receptors in neurological disorders and the development of more selective antagonists of these receptors.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The reaction is carried out under reflux in ethanol and yields this compound as a yellow solid. The purity of this compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in the central nervous system. Ionotropic glutamate receptors are involved in synaptic transmission, synaptic plasticity, and neuronal excitability. This compound has been used to block the activity of ionotropic glutamate receptors in animal models, allowing researchers to study the effects of receptor blockade on behavior, cognition, and neurophysiology.
Propriétés
IUPAC Name |
2,6-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-3-4-17-15(9-12)16(10-13(2)21-17)18(23)22-20-11-14-5-7-19-8-6-14/h3-11H,1-2H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYWRTYMQHFSY-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)


![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)


![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)

![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)